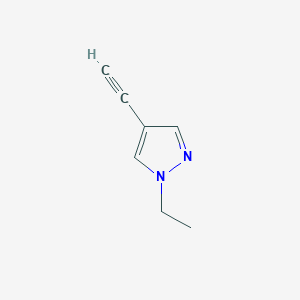

1-ethyl-4-ethynyl-1H-pyrazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-4-ethynylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-3-7-5-8-9(4-2)6-7/h1,5-6H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRNLVMIFGKUZFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

573982-81-7 | |

| Record name | 1-ethyl-4-ethynyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Context and Evolution of Pyrazole Chemistry in Research

Pyrazole (B372694) chemistry has a long and storied history, beginning in the late 19th century. The term "pyrazole" itself was first introduced by the German chemist Ludwig Knorr in 1883. researchgate.netresearchgate.netresearchgate.net This discovery was not merely academic; Knorr's work on pyrazole derivatives led to the synthesis of Antipyrine, a compound that demonstrated significant analgesic and antipyretic properties, stimulating widespread interest in the field. researchgate.net The first synthesis of the parent pyrazole ring was achieved by Eduard Buchner in 1889, researchgate.nettandfonline.comuni.lu with a classical synthesis method from acetylene (B1199291) and diazomethane (B1218177) being developed by Hans von Pechmann in 1898. researchgate.net

Throughout the 20th century, the field expanded dramatically. A significant milestone was the isolation of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959. researchgate.net This discovery underscored the biological relevance of the pyrazole scaffold. Today, pyrazole derivatives are recognized as crucial components in numerous applications, ranging from pharmaceuticals and agrochemicals to materials science. researchgate.nettandfonline.comuni.lu The pyrazole ring is a core structural motif in many commercial drugs and fungicides, owing to its unique chemical properties and biological activity. researchgate.netresearchgate.net Modern synthetic methods, such as multicomponent reactions and transition-metal-catalyzed cross-couplings, have further broadened the scope of pyrazole chemistry, allowing for the creation of highly complex and functionalized molecules. organic-chemistry.orgresearchgate.net

The Unique Role of Ethynyl Functionalized Heterocycles in Synthetic Strategy

Heterocyclic compounds containing an ethynyl (B1212043) (–C≡CH) group are exceptionally valuable intermediates in modern organic synthesis. tandfonline.com The carbon-carbon triple bond of the ethynyl group serves as a highly versatile reactive handle, enabling a wide array of chemical transformations. This functionality is particularly powerful when attached to a stable heterocyclic core like pyrazole (B372694).

One of the most prominent applications of terminal alkynes is in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly selective formation of 1,2,3-triazole rings, linking the pyrazole unit to other molecular fragments. mdpi.com Another critical reaction is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. tandfonline.comtandfonline.com This method is a powerful tool for forming carbon-carbon bonds and is frequently used to construct complex aromatic and conjugated systems, which are of great interest in materials science for developing organic electronic materials. clockss.org

The presence of the ethynyl group on a pyrazole ring, as in 1-ethyl-4-ethynyl-1H-pyrazole, therefore provides a gateway for extensive molecular diversification. It allows chemists to readily introduce additional complexity and functionality, making such compounds prized building blocks in the synthesis of new materials and potential pharmaceutical agents.

Rationale and Scope of Research on 1 Ethyl 4 Ethynyl 1h Pyrazole

Pyrazole Core Construction Strategies

The formation of the pyrazole ring is a fundamental step in the synthesis of this compound and related compounds. Various methodologies have been developed to achieve this, ranging from classical cyclocondensation reactions to modern transition metal-catalyzed and multicomponent strategies.

Cyclocondensation Reactions from Precursor Components

Cyclocondensation reactions represent a foundational and widely utilized approach for pyrazole synthesis. mdpi.comnih.gov This strategy typically involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. mdpi.comscielo.br The reaction between a suitable hydrazine and a 1,3-difunctional system, such as 1,3-diketones, α,β-unsaturated carbonyl compounds, or β-enaminones, serves as a primary route to substituted pyrazoles. mdpi.comnih.gov

The classic Knorr synthesis, for instance, employs the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.combeilstein-journals.org However, this method can sometimes lead to a mixture of regioisomers, depending on the substituents on the dicarbonyl compound. mdpi.com To address this, various modifications and alternative precursors have been explored. For example, the reaction of α,β-alkynic aldehydes with hydrazines can lead to the formation of pyrazoles. mdpi.com Additionally, the use of glycerol (B35011) as a solvent has been shown to promote the cyclocondensation of α-arylselanyl-1,3-diketones with arylhydrazines, offering a greener alternative. scielo.br

| Precursor 1 | Precursor 2 | Reaction Type | Key Features |

| 1,3-Dicarbonyl Compound | Hydrazine | Knorr Synthesis | Classic, potential for regioisomers |

| α,β-Unsaturated Ketone | Hydrazine | Michael Addition-Cyclization | Forms pyrazolines, then oxidized to pyrazoles |

| α-Arylselanyl-1,3-diketone | Arylhydrazine | Cyclocondensation | Can be performed in green solvents like glycerol |

Transition Metal-Catalyzed Annulation and Cycloaddition Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of pyrazoles, offering high efficiency and selectivity. rsc.orgresearchgate.net These methods often involve the direct functionalization of C-H bonds, providing a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. rsc.orgresearchgate.net

Palladium, rhodium, and copper are among the most common transition metals employed in these transformations. mdpi.comsouthwales.ac.uk For instance, palladium-catalyzed annulation reactions can construct the pyrazole ring from acyclic precursors. Rhodium(III)-catalyzed cascade reactions have been utilized for the three-component synthesis of N-naphthyl pyrazoles. mdpi.com Furthermore, transition metal-based ionic liquids, such as those containing Fe(III), have been used as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from 1,3-diketones and hydrazines at room temperature. ias.ac.in

| Catalyst | Reaction Type | Substrates | Key Advantages |

| Palladium | C-H Functionalization/Annulation | Various pyrazole precursors | High regioselectivity, atom economy |

| Rhodium(III) | Cascade Annulation | Phenyloxazoles, diazo compounds | Access to complex pyrazole structures |

| Fe(III) in Ionic Liquid | Condensation | 1,3-Diketones, hydrazines | Green conditions, catalyst reusability |

Multicomponent Synthesis Approaches

Multicomponent reactions (MCRs) offer a highly efficient and convergent strategy for the synthesis of complex molecules like substituted pyrazoles from three or more starting materials in a single pot. beilstein-journals.orgnih.gov This approach is valued for its operational simplicity, atom economy, and the ability to rapidly generate diverse molecular libraries. mdpi.comlongdom.org

Several MCR strategies have been developed for pyrazole synthesis. A common approach involves the in-situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water can produce pyrazole derivatives. longdom.org Another variation involves a four-component reaction of aldehydes, β-ketoesters, malononitrile, and hydrazine to form highly substituted pyrano[2,3-c]pyrazoles. mdpi.com The use of catalysts like Yb(PFO)3 can facilitate the three-component synthesis of persubstituted pyrazoles from aldehydes, β-ketoesters, and hydrazines. beilstein-journals.org

| Number of Components | Starting Materials (Examples) | Catalyst/Conditions | Product Type |

| Three | Enaminone, Benzaldehyde, Hydrazine-HCl | Ammonium acetate (B1210297) in water | 1-H-Pyrazoles |

| Three | Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)3 | Persubstituted Pyrazoles |

| Four | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Piperidine in water | Pyrano[2,3-c]pyrazoles |

Introduction of the Ethynyl Moiety at the C4 Position

Once the pyrazole core is constructed, the next critical step is the introduction of the ethynyl group at the C4 position. This is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the premier method.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, making it ideal for the C4-ethynylation of pyrazoles. wikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst under mild conditions. wikipedia.org

To perform a Sonogashira coupling on a pyrazole, a halogen atom, typically iodine or bromine, is first installed at the C4 position. This can be achieved through direct halogenation of the pyrazole ring. The resulting 4-halopyrazole is then coupled with a suitable alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a copper(I) salt (e.g., CuI). mdpi.comrsc.org If a protected alkyne like trimethylsilylacetylene is used, a subsequent deprotection step, often with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), is required to yield the terminal alkyne. researchgate.net

Recent advancements have also explored one-pot procedures that combine the Sonogashira coupling with subsequent cyclization reactions to build more complex heterocyclic systems. researchgate.netmdpi.com

| Pyrazole Substrate | Alkyne Partner | Catalyst System | Key Features |

| 4-Iodopyrazole | Terminal Alkyne | Pd(0) or Pd(II) / Cu(I) | High yields, mild conditions |

| 4-Bromopyrazole | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Requires subsequent deprotection |

| 4-Halopyrazole | Various Terminal Alkynes | Various Pd catalysts | Versatile for diverse alkyne introductions |

Alternative Alkynylation Protocols

While the Sonogashira coupling is the dominant method, other strategies for introducing the ethynyl group have been investigated. These can be particularly useful when the Sonogashira reaction is not feasible or gives low yields.

One alternative involves the use of hypervalent iodine reagents. For instance, the reaction of pyrazoles with ethynylbenziodoxolones (EBX) in the presence of a copper catalyst can lead to C4-alkynylation. Another approach is the "alkyne-zipping" reaction, where an internal alkyne on a pyrazole side chain is isomerized to a terminal alkyne under basic conditions.

Furthermore, modifications to the Sonogashira protocol, such as the development of copper-free conditions, have been explored to avoid issues associated with the copper co-catalyst, such as alkyne homocoupling. mdpi.com These methods often rely on specialized palladium catalysts and ligands.

| Method | Reagent/Catalyst | Description |

| Hypervalent Iodine Reagents | Ethynylbenziodoxolones (EBX) / Copper catalyst | Direct alkynylation of the pyrazole ring. |

| Alkyne Isomerization | Strong base | "Zipping" of an internal alkyne to a terminal position. |

| Copper-Free Sonogashira | Palladium catalyst (e.g., Pd-SH-SILICA) | Avoids alkyne homocoupling and other copper-related side reactions. mdpi.com |

N-Alkylation Strategies for the 1-Ethyl Substituent

The introduction of an alkyl group, such as ethyl, onto a nitrogen atom of the pyrazole ring is a fundamental transformation in the synthesis of a vast array of pyrazole derivatives. semanticscholar.org This can be accomplished through various methods, broadly categorized as direct alkylation of the pyrazole core or a more nuanced approach involving the use of protecting groups to facilitate sequential functionalization.

Direct N-ethylation involves the reaction of a pre-formed 4-ethynyl-1H-pyrazole with an ethylating agent. The most common approach involves the deprotonation of the pyrazole nitrogen with a base, followed by nucleophilic attack on an ethyl halide or a similar electrophile. semanticscholar.org The choice of base, solvent, and ethylating agent can significantly influence the reaction's efficiency and regioselectivity.

Commonly employed conditions include the use of bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov For instance, the alkylation of 2-pyridone, an analogous lactam system, occurs predominantly at the nitrogen atom when using its alkali salt in DMF. nih.gov A gas-phase method for N-alkylation of pyrazoles using alcohols over crystalline aluminosilicate (B74896) or aluminophosphate catalysts has also been developed, which can provide N-alkylpyrazoles with high yield under relatively mild conditions. google.com

Another strategy for direct N-alkylation utilizes trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis. semanticscholar.orgmdpi.com This method avoids the need for strong bases and high temperatures. semanticscholar.orgmdpi.com For example, phenethyl trichloroacetimidate has been used to alkylate pyrazoles in the presence of camphorsulfonic acid (CSA), providing the N-alkylated product in good yield. semanticscholar.org While a broad range of benzylic and phenethyl groups have been successfully introduced using this method, the use of simple alkyl imidates like methyl and allyl imidates was reported to be unsuccessful under the tested conditions. semanticscholar.org

A catalyst-free Michael reaction represents another direct N-alkylation protocol, which has been shown to achieve high yields and excellent regioselectivity for N1-alkylation of various pyrazoles. acs.orgnih.gov

| Method | Ethylating Agent | Base/Catalyst | Solvent | Temperature | Yield | Citation |

| Classical SN2 | Alkyl Halide | K₂CO₃, NaH, Cs₂CO₃ | DMF, THF | Varies (e.g., 80 °C) | Moderate to High | semanticscholar.orgnih.gov |

| Gas-Phase Catalysis | Alcohol (e.g., Methanol) | Crystalline Aluminosilicate | Gas Phase | 300 °C | High (up to 100%) | google.com |

| Acid Catalysis | Trichloroacetimidate | Camphorsulfonic Acid (CSA) | 1,2-DCE | Reflux | Good (e.g., 77%) | semanticscholar.orgmdpi.com |

| Michael Addition | Activated Alkene | None (Catalyst-Free) | Varies | Varies | High (>90%) | acs.orgnih.gov |

| This table presents generalized conditions and representative data from various N-alkylation studies on pyrazoles and related heterocycles. |

In multi-step syntheses, it is often advantageous to protect the pyrazole nitrogen to allow for selective modification at other positions of the ring, such as the introduction of the 4-ethynyl group. After the desired modifications are complete, the protecting group is removed, and the nitrogen is subsequently ethylated. The choice of protecting group is critical, as it must be stable to the reaction conditions used for ring functionalization and easily removable without affecting the newly introduced groups.

Several protecting groups have been employed for the pyrazole NH fragment:

Ethyl Vinyl Ether: This reagent offers a convenient method for protecting N-unsubstituted pyrazoles. The protection is achieved by reacting the pyrazole with ethyl vinyl ether in the presence of an acid catalyst. This protecting group is stable to conditions used in cross-coupling reactions, such as the Sonogashira coupling often used to introduce ethynyl groups. clockss.org Deprotection is readily accomplished via acid-catalyzed hydrolysis. clockss.org

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group in organic synthesis. 1-Boc-4-ethynyl-1H-pyrazole is a known intermediate, serving as a precursor for more complex molecules. lookchem.com The Boc group can be selectively removed under mild acidic conditions, allowing for subsequent N-functionalization. lookchem.com

2-(Trimethylsilyl)ethoxymethyl (SEM): The SEM group is another effective protecting group for pyrazole nitrogen. It has been utilized in sequential C-H arylation strategies, where its removal and re-introduction to the other nitrogen atom (a "SEM-group switch") allows for the functionalization of otherwise unreactive positions on the pyrazole ring. nih.gov Deprotection is typically achieved using a strong acid like hydrochloric acid in ethanol. nih.gov

A general synthetic sequence would involve:

Protection of the NH-pyrazole (e.g., 4-iodopyrazole).

Functionalization at the C4-position (e.g., Sonogashira coupling with an acetylene equivalent to form the 4-ethynyl group). clockss.org

Deprotection of the N1-position.

Direct N-ethylation as described in section 2.3.1.

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions | Key Features | Citation |

| 1-Ethoxyethyl | - | Ethyl vinyl ether, H⁺ | Acid-catalyzed hydrolysis | Easy to introduce and remove; stable to cross-coupling. | clockss.org |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Mild acid (e.g., TFA) | Widely used; allows for synthesis of key intermediates. | lookchem.com |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Chloride (SEMCl) | Strong acid (e.g., 3N HCl) | Enables complex, sequential C-H functionalization. | nih.gov |

Reactivity of the Ethynyl Functional Group

The terminal alkyne, or ethynyl group, is a highly versatile functional group, known for its participation in a variety of addition and coupling reactions. Its linear geometry and high electron density make it a reactive handle for constructing more complex molecular frameworks.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govacs.org This reaction is exceptionally reliable and proceeds under mild conditions, often in aqueous or organic solvents. nih.govuky.edu For this compound, the CuAAC reaction provides a robust pathway to link the pyrazole moiety to other molecular fragments, a strategy widely used in medicinal chemistry and materials science.

The reaction transforms the terminal alkyne and an organic azide into a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov The process is highly efficient, catalyzed by a copper(I) source which can be generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or by using air-stable Cu(I) complexes. nih.govuky.edu The resulting triazole ring is chemically stable, aromatic, and can act as a rigid linker that can participate in hydrogen bonding. nih.gov

Table 1: Representative CuAAC Reaction with a Pyrazole Alkyne

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref |

|---|---|---|---|---|

| This compound | Benzyl Azide | CuSO₄, Sodium Ascorbate | 1-Ethyl-4-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-pyrazole | nih.gov |

Beyond cycloadditions, the ethynyl group of this compound is amenable to a variety of other metal-catalyzed transformations. These reactions allow for the installation of different functional groups and the construction of complex carbon skeletons.

Hydrometallation: This process involves the addition of a metal-hydride bond across the alkyne's triple bond. Depending on the metal catalyst (e.g., based on Ru, Rh, Pd) and reaction conditions, this can lead to the formation of vinyl-metal species, which can be subsequently trapped with electrophiles to yield stereodefined substituted alkenes.

Carboannulations: These are powerful reactions for ring construction. For instance, ruthenium-catalyzed C-H/O-H bond functionalizations can lead to the annulation of alkynes with compounds like 1-naphthols, producing complex fluorescent pyrans. acs.org Palladium and nickel catalysts are also widely employed in cross-coupling reactions (e.g., Sonogashira, Suzuki, Stille) where the ethynyl-pyrazole can be coupled with aryl or vinyl halides to form more extended π-conjugated systems. uwa.edu.au

The reactivity of the ethynyl group can be altered through oxidation or reduction.

Oxidation: Oxidative coupling of terminal alkynes, such as the Glaser or Eglinton coupling, can be used to dimerize this compound, yielding a symmetrical 1,4-bis(1-ethyl-1H-pyrazol-4-yl)buta-1,3-diyne. Other oxidizing agents can potentially cleave the triple bond or transform it into other functional groups like α-diketones under specific conditions.

Reduction: The triple bond can be selectively reduced. Catalytic hydrogenation using specific catalysts like Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) can convert the alkyne to a cis-alkene (1-ethyl-4-vinyl-1H-pyrazole). Using other catalysts, such as palladium on carbon with H₂, can lead to complete reduction to the corresponding alkane (1-ethyl-4-ethyl-1H-pyrazole). evitachem.com

Functionalization of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the substituents on the ring. The nitrogen at position 1 (N1) bears an ethyl group, while the carbon at position 4 (C4) is substituted with the ethynyl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.com In a 1-substituted pyrazole, the C4 position is generally the most reactive towards electrophiles. However, in this compound, this position is already substituted. Therefore, electrophilic attack will be directed to other available positions on the ring, primarily the C5 and C3 positions. The N-ethyl group is weakly activating, while the ethynyl group is deactivating. The precise outcome of an EAS reaction (e.g., nitration, halogenation, Friedel-Crafts acylation) would depend on the specific reagents and conditions, which dictate the regioselectivity between the C3 and C5 positions. For many N-substituted pyrazoles, halogenation occurs preferentially at the C4 position, but since it is blocked, substitution at C5 or C3 would be expected. researchgate.net

Table 2: Potential Regioselectivity in Electrophilic Aromatic Substitution

| Reaction | Electrophile (E⁺) | Expected Major Product(s) |

|---|---|---|

| Halogenation | Br⁺, Cl⁺, I⁺ | 1-Ethyl-4-ethynyl-5-halo-1H-pyrazole and/or 1-Ethyl-4-ethynyl-3-halo-1H-pyrazole |

| Nitration | NO₂⁺ | 1-Ethyl-4-ethynyl-5-nitro-1H-pyrazole |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then be quenched with an electrophile. organic-chemistry.orgharvard.edu

In the context of this compound, the N1 nitrogen of the pyrazole ring can act as a directing group, guiding metalation to the C5 position. The lone pair on the nitrogen coordinates to the lithium of the organolithium base, facilitating the removal of the C5 proton. The resulting 5-lithiated pyrazole is a potent nucleophile that can react with a wide range of electrophiles.

Scheme 1: General Pathway for Directed Ortho-Metalation of this compound

This methodology provides a highly regioselective route to 5-substituted pyrazole derivatives that are often difficult to access through classical electrophilic substitution reactions.

Table 3: Examples of Electrophiles for Quenching in DoM Reactions

| Electrophile | Resulting Functional Group at C5 |

|---|---|

| D₂O | Deuterium |

| MeI | Methyl |

| DMF | Aldehyde (-CHO) |

| CO₂ | Carboxylic Acid (-COOH) |

| I₂ | Iodine |

Palladium-Mediated Functionalization of Halogenated Pyrazole Derivatives

The transformation of halogenated pyrazoles into more complex structures is frequently accomplished through palladium-catalyzed cross-coupling reactions. These reactions are indispensable for creating carbon-carbon and carbon-heteroatom bonds. While direct functionalization of this compound is common, the use of its halogenated precursors, such as 1-ethyl-4-halopyrazoles, offers an alternative and powerful route for introducing diverse functionalities.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of such functionalizations. organic-chemistry.org Research on substituted 3-iodo-1H-pyrazole derivatives has demonstrated the feasibility and efficiency of this reaction. For instance, the coupling of N-protected 3-iodopyrazoles with phenylacetylene (B144264) under standard Sonogashira conditions [PdCl₂(PPh₃)₂, CuI, Et₃N] proceeds in high yields. arkat-usa.org Although this example involves a 3-iodo-substituted pyrazole, the underlying principles are directly applicable to 4-iodo analogs.

A study on the Sonogashira cross-coupling of various substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene highlights the reaction's broad applicability. arkat-usa.org The reactions were successfully performed under standard conditions, affording the corresponding 3-alkynylpyrazoles in high yields. The ethoxyethyl protecting group on the pyrazole nitrogen can be readily removed, making this a versatile method for preparing N-unsubstituted alkynylpyrazoles, which can then be N-alkylated to yield compounds like this compound.

The following table summarizes the results from the Sonogashira coupling of various N-protected iodopyrazole derivatives with phenylacetylene, illustrating the efficiency of this palladium-mediated transformation. arkat-usa.org

| Entry | Pyrazole Derivative | Product | Yield (%) |

| 1 | 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 92 |

| 2 | 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | 1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole | 85 |

| 3 | 1-(1-Ethoxyethyl)-3-iodo-5-methyl-1H-pyrazole | 1-(1-Ethoxyethyl)-5-methyl-3-(phenylethynyl)-1H-pyrazole | 88 |

| 4 | 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | 4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 95 |

Beyond Sonogashira coupling, other palladium-catalyzed reactions such as amidation have been successfully applied to halogenated pyrazoles. The use of bulky biaryl phosphine (B1218219) ligands has enabled the efficient palladium-catalyzed amidation of five-membered heterocyclic bromides, including 4-bromo-1-alkylpyrazoles. nih.gov This demonstrates that the halogen atom on the pyrazole ring can be effectively replaced with nitrogen-based nucleophiles, further expanding the synthetic utility of these intermediates.

Synthetic Utility in Forming Complex Molecular Architectures

The ethynyl group of this compound is a gateway to the construction of more complex molecular architectures, particularly fused heterocyclic systems, through various cyclization strategies.

Annulation, the process of building a new ring onto a molecule, is a powerful strategy for synthesizing fused heterocyclic systems. rsc.org The ethynyl functionality of this compound is an ideal participant in such reactions. For example, pyrazole-fused 4H-pyrans can be prepared through a [3+3] tandem reaction of pyrazol-5-ones with compounds bearing an ethynyl group. ipb.pt This approach highlights how the pyrazole ring can be annulated with other heterocyclic systems.

Furthermore, ortho-difunctional synthons derived from alkynyl pyrazoles can undergo cyclization to form various condensed pyrazoles. For instance, 5- and 3-alkynyl-4-(ethoxycarbonyl)pyrazoles, which can be synthesized via Sonogashira coupling of the corresponding triflyloxy-pyrazoles, are precursors to pyrano[4,3-c]pyrazolones and pyrazolo[4,3-c]pyridinones. dntb.gov.ua This strategy showcases a pathway where a functionalized pyrazole, similar in structure to derivatives of this compound, can be elaborated into a more complex, fused polycyclic system.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer an efficient and atom-economical approach to complex molecules. nih.gov The reactivity of the ethynyl group in this compound makes it an excellent substrate for such reaction sequences.

A notable example is the cascade reaction involving a Sonogashira coupling followed by a cyclization. An efficient synthesis of pyrazoles has been developed through a Pd(II)/Cu(I)-catalyzed Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. ipb.pt While the starting material in this case contains the alkyne and the precursor to the pyrazole ring in the same molecule, the principle can be extended to intermolecular reactions where this compound could act as the alkyne component.

Alkynyl aldehydes, which share the reactive C-C triple bond with this compound, are known to participate in a variety of cascade reactions to form heterocycles. For example, the reaction of alkynyl aldehydes with hydrazines can generate α,β-alkynyl hydrazones in situ, which then undergo cyclization to form substituted pyrazoles. nih.gov This type of reaction sequence, where the pyrazole ring is formed as part of the cascade, underscores the synthetic potential of the ethynyl group in constructing heterocyclic systems.

Advanced Spectroscopic and X Ray Crystallographic Analysis of 1 Ethyl 4 Ethynyl 1h Pyrazole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-ethyl-4-ethynyl-1H-pyrazole, both ¹H and ¹³C NMR would provide definitive evidence for its structural and electronic properties.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and pyrazole (B372694) protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons due to spin-spin coupling. The pyrazole ring protons, being in a unique chemical environment, would appear as singlets. The ethynyl (B1212043) proton, if present (in the case of the terminal alkyne), would also be a singlet.

In the ¹³C NMR spectrum, each carbon atom in the molecule would give a distinct signal. The ethynyl carbons are particularly noteworthy, typically resonating in the range of 70-90 ppm. For a related indole-pyrazole hybrid containing an ethynyl group, two signals were observed at 75.8 and 80.8 ppm. mdpi.com The carbons of the pyrazole ring and the ethyl group would also exhibit characteristic chemical shifts. For instance, in various indole-pyrazole hybrids, the pyrazole ring carbons are observed in the range of 84.4–154.5 ppm. mdpi.com

Isomeric differentiation is crucial in pyrazole chemistry. For example, the reaction of 3-(dimethylaminomethyl)indole with bromo-methyl-pyrazole derivatives can proceed in a tautomer-selective mode, leading to different isomers which can be distinguished by NMR. mdpi.com While this compound does not have tautomers, NMR would be essential to differentiate it from other potential isomers, such as 1-ethyl-3-ethynyl-1H-pyrazole or 1-ethyl-5-ethynyl-1H-pyrazole, based on the specific chemical shifts and coupling patterns of the pyrazole ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrazole H-3 | ~7.5 - 8.0 | s |

| Pyrazole H-5 | ~7.5 - 8.0 | s |

| Ethynyl H | ~3.0 | s |

| Ethyl CH₂ | ~4.2 | q |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrazole C-3 | ~130 - 140 |

| Pyrazole C-4 | ~90 - 100 |

| Pyrazole C-5 | ~120 - 130 |

| Ethynyl C≡ | ~70 - 90 |

| Ethynyl ≡CH | ~70 - 90 |

| Ethyl CH₂ | ~45 - 55 |

The conformational dynamics of pyrazole derivatives can be influenced by substituent effects and environmental factors. nih.gov For this compound, the primary source of conformational flexibility would be the rotation around the N-CH₂ bond of the ethyl group. Variable temperature NMR studies could provide insights into the rotational barriers and preferred conformations of the ethyl group relative to the pyrazole ring. In the solid state, the conformation can be influenced by crystal packing forces. For instance, in ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, the conformation of the ethyl side chain is anti. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the pyrazole ring and the ethynyl group. A key feature in the IR spectrum would be the C≡C stretching vibration, which is typically observed in the range of 2100-2260 cm⁻¹. For an indole-pyrazole hybrid with an ethynyl group, this band was seen at 2117 cm⁻¹. mdpi.com The ≡C-H stretching of a terminal alkyne would appear as a sharp band around 3300 cm⁻¹. mdpi.com

The pyrazole ring would exhibit several characteristic vibrations, including C=N and C=C stretching modes in the 1500–1660 cm⁻¹ region. mdpi.com C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹. The ethyl group would show aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Characteristic IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Ethynyl | ≡C-H stretch | ~3300 |

| Ethynyl | C≡C stretch | ~2100 - 2260 |

| Pyrazole | C-H stretch | ~3000 - 3100 |

| Pyrazole | C=N, C=C stretch | ~1500 - 1660 |

Density Functional Theory (DFT) calculations are frequently used to predict vibrational frequencies and aid in the assignment of experimental spectra. Theoretical calculations on pyrazole derivatives have shown a high correlation with experimental IR and NMR data. rsc.orgnih.gov By performing DFT calculations on this compound, a theoretical vibrational spectrum can be generated. Comparing this with the experimental IR and Raman spectra would allow for a detailed and confident assignment of the observed vibrational modes. Such studies have been successfully applied to other pyrazole systems, confirming their utility in spectroscopic analysis. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the pyrazole ring and the conjugated ethynyl system. The position and intensity of these bands are sensitive to the solvent and the substitution pattern on the pyrazole ring. Studies on other pyrazole derivatives have utilized UV-Vis spectroscopy to understand their electronic properties and have often been complemented by theoretical calculations using Time-Dependent DFT (TD-DFT) to assign the observed electronic transitions. nih.govresearchgate.net

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the chemical compound this compound. Despite its potential interest within the broader class of pyrazole derivatives, which are known for their diverse applications in medicinal chemistry and materials science, specific experimental data on its advanced spectroscopic and X-ray crystallographic properties are not available in the public domain.

While general information on the spectroscopic and crystallographic characteristics of the pyrazole core and its various substituted analogues is abundant, this information cannot be extrapolated to accurately describe the specific properties of this compound. The unique combination of the ethyl and ethynyl substituents at the 1 and 4 positions of the pyrazole ring, respectively, is expected to impart distinct electronic and structural characteristics that can only be determined through direct experimental investigation.

The requested in-depth analysis would require access to data from techniques such as UV-Vis spectroscopy to investigate electronic transitions and computational studies to understand conjugation effects. Furthermore, single-crystal X-ray diffraction analysis is essential for the precise determination of molecular geometry, bond parameters, and the study of intermolecular interactions and crystal packing motifs. The structural elucidation of any potential co-crystals and polymorphs would also rely on such crystallographic data.

At present, the absence of this foundational data in the public scientific record precludes the generation of a scientifically accurate and detailed article on the advanced spectroscopic and X-ray crystallographic analysis of this compound. Further experimental research is necessary to elucidate the specific chemical and physical properties of this compound.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 1 Ethyl 4 Ethynyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. mdpi.com It is extensively used to predict the properties of pyrazole (B372694) derivatives. researchgate.net

A fundamental step in any computational study is the determination of the molecule's most stable three-dimensional structure. For 1-ethyl-4-ethynyl-1H-pyrazole, DFT calculations are employed to find the optimized molecular geometry that corresponds to a minimum on the potential energy surface. This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting geometry provides crucial information about the molecule's shape and steric properties.

Furthermore, these calculations yield important energetic data, such as the total electronic energy and the heat of formation. These values are critical for assessing the thermodynamic stability of the molecule and for comparing its stability relative to other isomers or related compounds.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (pyrazole ring) | 1.39 - 1.40 | ||

| C-N (pyrazole ring) | 1.33 - 1.38 | ||

| N-N (pyrazole ring) | 1.35 | ||

| C-C (ethynyl group) | 1.21 | ||

| C≡C (ethynyl group) | 1.20 | ||

| N-C (ethyl group) | 1.47 | ||

| C-C (ethyl group) | 1.54 | ||

| C-H (pyrazole ring) | 1.08 | ||

| C-H (ethynyl group) | 1.06 | ||

| C-H (ethyl group) | 1.09 | ||

| C-N-N (pyrazole ring) | 106 - 112 | ||

| N-N-C (pyrazole ring) | 106 - 112 | ||

| N-C-C (pyrazole ring) | 105 - 109 | ||

| C-C-C (pyrazole ring) | 105 - 109 | ||

| C-C≡C (ethynyl) | 178 | ||

| N-C-H (ethyl group) | 109.5 | ||

| C-C-N-N | ~0 |

Note: The values in this table are representative and would be precisely determined through specific DFT calculations.

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. For pyrazole derivatives, the HOMO is often delocalized over the pyrazole ring, while the LUMO distribution can vary depending on the substituents. materialsciencejournal.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts an additional electronic charge from the environment.

Table 2: Representative Calculated Electronic Properties and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: These values are illustrative and would be determined from specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for identifying sites that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, regions of negative electrostatic potential (often colored red or yellow) are associated with lone pairs of electrons and are indicative of nucleophilic sites, where the molecule is likely to be attacked by electrophiles. For this compound, the nitrogen atoms of the pyrazole ring and the triple bond of the ethynyl (B1212043) group are expected to be regions of negative potential.

Conversely, regions of positive electrostatic potential (often colored blue) are associated with atomic nuclei and indicate electrophilic sites, where the molecule is susceptible to attack by nucleophiles. The hydrogen atoms, particularly those attached to the pyrazole and ethynyl groups, are likely to be regions of positive potential. The MEP map provides a clear and intuitive guide to the molecule's reactive behavior.

DFT calculations can accurately predict various spectroscopic parameters, which can be invaluable for the characterization and identification of the compound. nih.govresearchgate.net

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts are routinely performed using DFT. nih.gov By comparing the calculated chemical shifts with experimental data, the structural assignment of the molecule can be confirmed. Discrepancies between calculated and experimental shifts can often be attributed to solvent effects or conformational changes.

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated using DFT. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational bands. researchgate.net It is common practice to scale the calculated frequencies to account for anharmonicity and other systematic errors in the calculations.

Table 3: Representative Predicted 1H and 13C NMR Chemical Shifts (ppm) and Vibrational Frequencies (cm-1) for this compound

| 1H NMR | Predicted Chemical Shift (ppm) | 13C NMR | Predicted Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|---|---|---|

| H (pyrazole ring) | 7.5 - 8.0 | C (pyrazole ring) | 110 - 140 | C≡C stretch (ethynyl) | ~2100 |

| H (ethynyl) | 3.0 - 3.5 | C≡C (ethynyl) | 70 - 90 | C-H stretch (ethynyl) | ~3300 |

| CH2 (ethyl) | 4.0 - 4.5 | CH2 (ethyl) | 45 - 55 | C-H stretch (pyrazole) | ~3100 |

| CH3 (ethyl) | 1.4 - 1.8 | CH3 (ethyl) | 15 - 20 | C-H stretch (ethyl) | 2900 - 3000 |

| N-N stretch (pyrazole) | 1000 - 1100 |

Note: These are representative values. Actual predicted values would depend on the level of theory and basis set used in the DFT calculations.

DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, DFT can be used to study its reactivity in various chemical transformations, such as cycloaddition reactions involving the ethynyl group or electrophilic substitution on the pyrazole ring.

By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located. The identification of the transition state structure is particularly important, as it represents the highest energy point along the reaction coordinate and determines the activation energy of the reaction. The calculation of the activation energy provides a quantitative measure of the reaction rate. These studies can help in understanding the regioselectivity and stereoselectivity of reactions involving this compound.

Molecular Dynamics (MD) Simulations

While DFT calculations provide detailed information about the static properties of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and intermolecular interactions. mdpi.com

For this compound, MD simulations can be used to:

Explore Conformational Space: The ethyl group can rotate, leading to different conformations of the molecule. MD simulations can explore the conformational landscape and determine the relative populations of different conformers at a given temperature.

Study Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), the effect of the solvent on the molecule's structure and dynamics can be investigated. This includes the formation of hydrogen bonds and other non-covalent interactions.

Investigate Interactions with Other Molecules: MD simulations are widely used to study the binding of small molecules to biological macromolecules, such as proteins or nucleic acids. researchgate.net This can be valuable in the context of drug design, where understanding the binding mode and affinity of a ligand for its target is crucial.

MD simulations provide a dynamic picture of the molecular system, complementing the static information obtained from DFT calculations and offering a more complete understanding of the behavior of this compound in realistic environments.

Conformational Landscape Exploration

The conformational landscape of this compound is primarily defined by the rotation of the ethyl group attached to the N1 position of the pyrazole ring. The flexibility of this ethyl group allows the molecule to adopt various spatial arrangements, each with a distinct potential energy. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping this landscape to identify stable conformers and the energy barriers that separate them.

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle formed by the C-N-C-C bond of the ethyl group relative to the pyrazole ring. This process typically reveals energy minima corresponding to stable or metastable conformations and energy maxima representing transition states. For the this compound molecule, key conformers would likely include those where the terminal methyl group of the ethyl substituent is oriented in different positions relative to the plane of the pyrazole ring.

The primary stable conformers are expected to be staggered conformations, which minimize steric hindrance. Eclipsed conformations, where the hydrogens of the ethyl group's methyl and methylene (B1212753) groups are aligned, would represent higher energy transition states. The ethynyl group at the C4 position is a linear and rigid substituent, and its influence on the conformational preference of the ethyl group is likely to be electronic rather than steric. The π-system of the ethynyl group might engage in weak interactions with the ethyl group, subtly influencing the relative energies of the conformers.

A hypothetical potential energy surface scan for the rotation of the ethyl group in this compound is presented in Table 1. The data illustrates the expected energy variations, with staggered conformations representing energy minima and eclipsed conformations corresponding to rotational barriers.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0 | 3.5 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Global Minimum) |

| 120 | 3.5 | Eclipsed (Transition State) |

| 180 | 0.2 | Staggered (Local Minimum) |

Investigation of Solvation Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational solvation models are employed to predict how the solvent environment affects the molecule's geometric and electronic properties. These models can be broadly categorized as implicit and explicit.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the solute's properties, including its conformational equilibrium and electronic structure. For this compound, moving from a nonpolar to a polar solvent is expected to stabilize conformations with a larger dipole moment.

Explicit solvation models offer a more detailed picture by including individual solvent molecules in the calculation. This method is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding. The pyrazole ring in this compound contains nitrogen atoms that can act as hydrogen bond acceptors, and the ethynyl group's terminal hydrogen can act as a weak hydrogen bond donor. In protic solvents like water or methanol, these specific interactions can significantly influence the molecule's behavior.

The solvation free energy, which represents the energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated to assess the solubility in different media. Table 2 presents hypothetical solvation free energies for a stable conformer of this compound in various solvents, illustrating the expected trend of increased stabilization in more polar solvents.

| Solvent | Dielectric Constant (ε) | ΔGsolv (kcal/mol) |

|---|---|---|

| Hexane | 1.88 | -1.5 |

| Chloroform | 4.81 | -3.8 |

| Ethanol | 24.55 | -5.2 |

| Water | 78.39 | -6.1 |

Quantitative Structure-Reactivity Relationship (QSAR) Studies (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. The fundamental principle of QSAR is that the variations in the biological activity of a set of molecules can be correlated with changes in their molecular descriptors.

For a hypothetical series of pyrazole derivatives including this compound, a QSAR study would involve several key steps:

Data Set Selection: A dataset of pyrazole derivatives with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints. These describe the atom connectivity and topology.

3D descriptors: Molecular shape, volume, and steric parameters. These depend on the 3D conformation of the molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed reactivity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For this compound, relevant descriptors in a QSAR model for its reactivity could include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment) reflecting the influence of the electron-withdrawing ethynyl group and the pyrazole ring's electronic nature, as well as steric descriptors related to the ethyl group.

Table 3 provides a conceptual list of molecular descriptors that could be used in a QSAR study of pyrazole derivatives.

| Descriptor Type | Descriptor Example | Information Encoded |

|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability |

| Electronic | LUMO Energy | Electron-accepting ability |

| Steric | Molar Refractivity | Molecular volume and polarizability |

| Topological | Wiener Index | Molecular branching |

| Hydrophobic | LogP | Lipophilicity |

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.gov By partitioning the crystal space based on the electron density of the promolecule, a unique surface is generated for each molecule, which encapsulates the immediate environment and reveals the nature and extent of intermolecular contacts.

For a hypothetical crystal structure of this compound, Hirshfeld surface analysis would provide valuable insights into the packing arrangement and the dominant intermolecular forces. The surface can be mapped with various properties, such as dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds and other strong interactions.

The ethynyl group in this compound can participate in C-H···π and C-H···N interactions, while the pyrazole ring can engage in π-π stacking. The ethyl group would primarily be involved in weaker van der Waals interactions. A 2D fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of these interactions by plotting the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface. nih.gov

| Interaction Type | Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 45 | Van der Waals interactions involving ethyl and pyrazole hydrogens. |

| C···H/H···C | 25 | Includes C-H···π interactions involving the ethynyl group and pyrazole ring. |

| N···H/H···N | 15 | Weak C-H···N hydrogen bonds with the pyrazole nitrogen atoms. |

| C···C | 10 | π-π stacking interactions between pyrazole rings. |

| Other | 5 | Minor contributions from other contacts. |

Applications of 1 Ethyl 4 Ethynyl 1h Pyrazole As a Versatile Building Block in Advanced Chemical Research

Role in Complex Organic Synthesis

The unique bifunctional nature of 1-ethyl-4-ethynyl-1H-pyrazole, possessing both a stable heterocyclic core and a reactive appendage, makes it an ideal starting material for the synthesis of complex molecular architectures.

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of structurally diverse small-molecule libraries for high-throughput screening and drug discovery. nih.gov The goal of DOS is not to synthesize a single target molecule, but to explore chemical space by generating a wide range of different molecular skeletons from a common starting material. nih.govrsc.org this compound is an exemplary precursor for such strategies due to the exceptional reactivity of its terminal alkyne group.

The ethynyl (B1212043) moiety can participate in a variety of high-yield and functional-group-tolerant reactions, allowing for the rapid assembly of complex molecules. Key transformations include:

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce diverse aromatic and unsaturated systems.

Click Chemistry (Copper(I)-Catalyzed Azide-Alkyne Cycloaddition - CuAAC): Reaction with organic azides to form stable 1,2,3-triazole rings, a common method for linking different molecular fragments.

Alkyne Metathesis: To form larger, more complex acetylenic structures.

Cycloaddition Reactions: Participation as a dienophile or dipolarophile to construct various carbocyclic and heterocyclic rings.

These reactions enable chemists to "decorate" the pyrazole (B372694) core with a vast array of substituents or to use the pyrazole as a starting point to build entirely new, more complex scaffolds ("scaffold-hopping"). This approach is crucial for generating libraries of novel compounds that can be screened for biological activity against various therapeutic targets. nih.gov

| Reaction Type | Reactant | Product Moiety | Significance in DOS |

| Sonogashira Coupling | Aryl/Vinyl Halide | Aryl/Vinyl-alkyne | Introduces aromatic diversity |

| CuAAC (Click Chemistry) | Organic Azide (B81097) | 1,2,3-Triazole | Links molecular fragments with high efficiency |

| Cadiot-Chodkiewicz Coupling | Terminal Alkyne | Diacetylene | Creates conjugated systems |

| Glaser Coupling | (Self-coupling) | Symmetrical Diacetylene | Dimerization and polymer precursor |

| Michael Addition | Nucleophile | Substituted Alkene | Functionalization of the alkyne |

This interactive table summarizes key reactions of the ethynyl group for diversity-oriented synthesis.

In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. nih.gov The pyrazole ring is widely recognized as such a scaffold, forming the core of numerous approved pharmaceutical agents. nih.gov Its prevalence is due to its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its rigid conformation, which helps in orienting substituents for optimal target binding. mdpi.comglobalresearchonline.net

This compound serves as an ideal starting material for creating novel derivatives that retain this privileged core. By leveraging the reactivity of the ethynyl group, chemists can synthesize complex molecules designed to interact with specific biological targets while maintaining the foundational pyrazole structure known for its broad bioactivity. nih.govmdpi.com This strategy has been instrumental in the development of drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases. nih.govnih.govbenthamscience.com

| Drug Name | Therapeutic Class | Significance of Pyrazole Core |

| Celecoxib | Anti-inflammatory (COX-2 Inhibitor) | Key for selective binding to the COX-2 enzyme |

| Sildenafil | Erectile Dysfunction (PDE5 Inhibitor) | Forms the core of the pharmacophore |

| Ruxolitinib | Anticancer (JAK Inhibitor) | Essential for binding to the kinase active site |

| Axitinib | Anticancer (Tyrosine Kinase Inhibitor) | Interacts with the hinge region of the kinase |

| Niraparib | Anticancer (PARP Inhibitor) | Part of the scaffold that mimics the nicotinamide (B372718) moiety |

This interactive table lists examples of FDA-approved drugs containing the privileged pyrazole scaffold. nih.gov

Utility in Coordination Chemistry and Catalysis

The electronic properties of this compound make it a highly promising candidate for applications in coordination chemistry, serving as a ligand for transition metals, which can lead to the development of novel catalytic systems.

Pyrazoles and their derivatives have long been used as effective ligands in coordination chemistry. researchgate.netresearchgate.net The pyrazole ring contains two nitrogen atoms: a pyridine-like nitrogen (sp²) which is a good electron-pair donor, and a pyrrole-like nitrogen. This allows pyrazoles to coordinate to metal centers in various modes, including as monodentate, bidentate, or bridging ligands. researchgate.netuninsubria.it

The presence of the ethynyl group at the 4-position of this compound adds another dimension to its coordination behavior. The π-system of the carbon-carbon triple bond can also coordinate to a metal center. This dual-functionality allows the molecule to act as:

An N-donor ligand through the pyridine-like nitrogen.

A π-acceptor/donor ligand through the ethynyl group.

A bidentate or bridging ligand , coordinating to one or more metal centers simultaneously through both the nitrogen atom and the alkyne moiety.

This versatility enables the design of a wide range of metal complexes with tailored geometries and electronic properties. nih.gov The specific coordination mode can be influenced by the choice of metal, ancillary ligands, and reaction conditions, offering fine control over the resulting complex's structure and reactivity.

The ability of this compound to form stable complexes with transition metals suggests its potential use in catalysis. Pyrazole-ligated metal complexes have already shown significant activity in various catalytic transformations. researchgate.net

Homogeneous Catalysis: Conceptually, coordination complexes of metals like palladium, copper, or ruthenium with this compound could function as active homogeneous catalysts. rsc.orgmdpi.com The electronic properties of the pyrazole ring can be tuned to influence the catalytic activity of the metal center for reactions such as C-C cross-coupling (e.g., Suzuki, Heck), oxidation, or hydrogenation. researchgate.net

Heterogeneous Catalysis: A particularly promising conceptual application lies in the development of heterogeneous catalysts. The terminal ethynyl group provides a reactive handle for immobilizing the pyrazole-metal complex onto a solid support, such as a polymer resin or silica. This could be achieved, for example, through a click reaction with an azide-functionalized support or through polymerization of the ethynyl group itself. The resulting heterogeneous catalyst would combine the high activity and selectivity of a molecular catalyst with the practical advantages of easy separation from the reaction mixture, enhanced stability, and recyclability.

Integration into Advanced Materials (Conceptual, focusing on structural role)

The rigid, planar structure of the pyrazole ring combined with the linear, unsaturated ethynyl group makes this compound an attractive building block for the construction of advanced functional materials.

Conceptually, this molecule could serve as a monomer or linker in the synthesis of:

Porous Organic Polymers (POPs): The ethynyl group is well-suited for forming robust, porous networks through reactions like Glaser coupling or multicomponent tandem polymerizations. rsc.orgrsc.orgresearchgate.net The incorporation of the nitrogen-rich pyrazole units into the polymer framework would impart specific functionalities, such as Lewis basic sites, which could enhance the material's performance in applications like gas sorption (e.g., CO₂ capture) or as a support for catalytic nanoparticles. rsc.orgrsc.org

Metal-Organic Frameworks (MOFs): While this compound itself is not a typical MOF linker (which usually requires at least two coordinating groups like carboxylates), it could be chemically modified to become one. For example, the ethynyl group could be converted to a carboxylic acid via oxidation or used to attach to another coordinating group. The resulting linker would create MOFs where the pyrazole nitrogen atoms are available as uncoordinated Lewis basic sites within the pores. rsc.orgrsc.orgresearchgate.net These sites can be highly beneficial for applications in selective gas separation, sensing, or heterogeneous catalysis. rsc.orgdigitellinc.comnih.gov

Conjugated Polymers: Polymerization through the ethynyl group could lead to the formation of conjugated polymers. The alternating pyrazole and polyacetylene units would create a π-conjugated backbone, potentially endowing the material with interesting electronic and photophysical properties for applications in organic electronics, such as sensors or organic light-emitting diodes (OLEDs). The electronic properties of such materials could be tuned by the choice of substituents on the pyrazole ring. nih.gov

Incorporation into Polymeric Networks and Hybrid Materials (e.g., via click polymerization)

The terminal alkyne of this compound serves as a key functional handle for its incorporation into polymeric structures. One of the most efficient methods for this is through click polymerization, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable 1,2,3-triazole linkage between the pyrazole monomer and a suitable azide-functionalized co-monomer or crosslinker. acs.orgresearchgate.netacs.orgnih.govmdpi.com

By reacting this compound with molecules containing two or more azide groups (e.g., diazides or triazides), it is possible to form cross-linked polymeric networks. The resulting polymers would feature pyrazole and triazole rings as integral parts of their backbone, which can impart desirable properties such as thermal stability, rigidity, and specific intermolecular interactions. The precise properties of the final material can be tuned by carefully selecting the azide-containing crosslinking agent. For instance, a long, flexible diazide would lead to a more elastomeric network, while a rigid, aromatic diazide would produce a more rigid and potentially porous material.

The table below illustrates potential combinations of this compound with various di- and tri-azides to form polymeric networks.

| This compound | Azide Co-monomer/Crosslinker | Resulting Polymer Network Characteristics |

| Ethynyl Group | Di-azidoalkane (e.g., 1,6-diazidohexane) | Flexible, potentially elastomeric network with aliphatic spacers. |

| Ethynyl Group | Di-azido-poly(ethylene glycol) | Hydrophilic and flexible network, suitable for hydrogels. |

| Ethynyl Group | 1,3-Bis(azidomethyl)benzene | Semi-rigid network with aromatic functionalities. |

| Ethynyl Group | Tris(4-azidobenzyl)amine | Highly cross-linked, rigid, and potentially porous network. |

These pyrazole-triazole hybrid polymers are of interest for applications in areas such as high-performance coatings, advanced adhesives, and functional materials for electronics and separation technologies. The nitrogen-rich heterocyclic rings can also act as ligands for metal ions, opening up possibilities for the creation of catalytic materials or sensors.

Precursor for Specialty Chemical Synthesis with Tailored Architectures

Beyond polymerization, this compound is a valuable precursor for the synthesis of a wide array of specialty chemicals with precisely controlled molecular architectures. The ethynyl group can be functionalized using various carbon-carbon bond-forming reactions, allowing for the introduction of diverse substituents.

A prime example of its utility is in the Sonogashira cross-coupling reaction. researchgate.netwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org This palladium- and copper-catalyzed reaction enables the coupling of the terminal alkyne with a variety of aryl or vinyl halides. This provides a straightforward route to synthesize molecules where the pyrazole ring is connected to other aromatic or unsaturated systems through a rigid ethynyl linker. Such structures are of interest in medicinal chemistry, materials science, and electronics due to their defined geometries and potential for extended π-conjugation.

The following table outlines the types of specialty chemicals that can be synthesized from this compound via the Sonogashira coupling.

| This compound Reactant | Coupling Partner (Aryl/Vinyl Halide) | Product Class | Potential Applications |

| Ethynyl Group | Iodobenzene | 1-Ethyl-4-(phenylethynyl)-1H-pyrazole | Liquid crystals, organic light-emitting diodes (OLEDs) |

| Ethynyl Group | 4-Bromopyridine | 1-Ethyl-4-((pyridin-4-yl)ethynyl)-1H-pyrazole | Ligands for metal complexes, functional materials |

| Ethynyl Group | 2-Iodothiophene | 1-Ethyl-4-((thiophen-2-yl)ethynyl)-1H-pyrazole | Organic semiconductors, molecular wires |

| Ethynyl Group | 1-Bromo-4-nitrobenzene | 1-Ethyl-4-((4-nitrophenyl)ethynyl)-1H-pyrazole | Nonlinear optical materials, precursors for functional dyes |

Furthermore, the ethynyl group can undergo other transformations, such as hydration to form a methyl ketone, or be used in cycloaddition reactions other than CuAAC, further expanding the range of accessible derivatives. This versatility allows chemists to use this compound as a scaffold to build complex molecules with specific electronic, optical, or biological properties. The pyrazole core itself is a common motif in pharmaceuticals, and the ability to elaborate its structure in a controlled manner is of significant interest in drug discovery. nih.govmdpi.comnih.gov

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing 1-ethyl-4-ethynyl-1H-pyrazole to ensure high yield and purity?

- Answer : The synthesis typically involves introducing the ethynyl group to a 1-ethylpyrazole precursor. Key steps include:

- Reaction conditions : Use of copper(I)-catalyzed Sonogashira coupling for ethynyl group introduction under inert atmosphere (N₂/Ar) .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the compound with >95% purity .

- Data Table :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Catalyst | Pd/CuI | 65–75 | 95–98 |

| Temperature | 60–80°C | — | — |

| Solvent | THF/DMF (1:1) | — | — |

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural assignment of this compound?

- Answer :

- ¹H NMR : The ethynyl proton (≡C-H) appears as a singlet at δ 2.8–3.2 ppm, while the ethyl group shows a triplet (CH₂) at δ 1.3–1.5 ppm and a quartet (CH₃) at δ 4.0–4.2 ppm .

- ¹³C NMR : The sp-hybridized carbons (C≡C) resonate at δ 70–85 ppm, distinct from aromatic pyrazole carbons (δ 120–150 ppm) .

- IR : A sharp peak at ~3300 cm⁻¹ confirms the ethynyl C-H stretch, while C≡C appears at ~2100 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (DFT, MD) address contradictions between experimental and predicted structural data for this compound?

- Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to predict bond lengths/angles. Compare with X-ray crystallography data (e.g., C≡C bond length: experimental 1.20 Å vs. DFT 1.18 Å) .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. water) to explain NMR chemical shift variations .

- Contradiction Resolution : Discrepancies in π-π stacking interactions (predicted vs. crystallographic) may arise from crystal packing forces not modeled in gas-phase DFT .

Q. What strategies optimize the regioselective functionalization of this compound for targeted bioactivity studies?

- Answer :

- Protecting Groups : Use trimethylsilyl (TMS) to protect the ethynyl group during electrophilic substitution at the pyrazole N1 position .

- Catalytic Systems : Pd-NHC catalysts enhance Suzuki-Miyaura coupling at the 4-position for aryl/heteroaryl derivatization .

- Biological Screening : Test derivatives for anti-inflammatory activity via COX-2 inhibition assays, comparing IC₅₀ values with parent compound .

Q. How do solvent polarity and pH influence the stability and reactivity of this compound in aqueous vs. organic media?

- Answer :

- Stability : In acidic media (pH < 4), protonation of the pyrazole ring induces decomposition (t₁/₂ = 2 hr at pH 3). Neutral/basic conditions (pH 7–9) stabilize the compound (t₁/₂ > 48 hr) .

- Reactivity : Polar solvents (e.g., DMSO) accelerate cycloaddition reactions (e.g., Huisgen click chemistry) due to enhanced solubility of Cu(I) catalysts .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of pyrazole derivatives like this compound?

- Answer :

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., IC₅₀ vs. EC₅₀) may explain discrepancies in anti-inflammatory activity .

- Structural Analogues : Compare with ethyl 5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate (IC₅₀ = 12 μM) to assess the ethynyl group’s role in potency .

- Methodological Recommendation : Standardize assays using WHO guidelines and include positive controls (e.g., aspirin for COX inhibition) .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions to prevent ethynyl group hydrolysis.

- Characterization : Combine X-ray crystallography (SHELX ) with Hirshfeld surface analysis to validate intermolecular interactions.

- Biological Testing : Use pharmacokinetic modeling (e.g., ADMET prediction) to prioritize derivatives for in vivo studies .

Retrosynthesis Analysis